

An In-Depth Technical Guide to Methyl 3,4,5-trimethoxycinnamate

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Compound of Interest

Compound Name: **Methyl 3,4,5-trimethoxycinnamate**

Cat. No.: **B3028416**

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This guide provides a comprehensive technical overview of **Methyl 3,4,5-trimethoxycinnamate** (MTC), a naturally occurring phenylpropanoid ester. Intended for researchers, chemists, and professionals in drug development, this document synthesizes current knowledge on its chemical identity, synthesis, and burgeoning therapeutic potential, with a focus on its anti-inflammatory mechanisms.

Core Identity and Chemical Structure

Methyl 3,4,5-trimethoxycinnamate is the methyl ester of 3,4,5-trimethoxycinnamic acid. The molecule is characterized by a benzene ring substituted with three methoxy groups and a methyl acrylate group. The most common and stable isomer is the (E)-isomer, also referred to as the trans-isomer, which is the focus of this guide.

- IUPAC Name: methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate[1]
- Synonyms: Methyl (E)-3,4,5-trimethoxycinnamate, Methyl trans-3,4,5-trimethoxycinnamate, MTC[1][2]
- Molecular Formula: C₁₃H₁₆O₅[1][3]
- Molecular Weight: 252.26 g/mol [1][3]

The definitive CAS Registry Number for the (E)-isomer is 20329-96-8.[3][4] Another CAS number, 7560-49-8, is also frequently associated with this compound in various databases.[5]

[6][7] For clarity and specificity in research and procurement, referencing the (E)-isomer with CAS No. 20329-96-8 is recommended.

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of Methyl (E)-3,4,5-trimethoxycinnamate.

Physicochemical and Spectroscopic Profile

A precise understanding of the physicochemical and spectroscopic properties of MTC is fundamental for its application in research and development, ensuring proper handling, identification, and quality control.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Physical Description	Solid, white to off-white crystalline powder	[1]
Melting Point	99 - 100 °C	[1]
Molecular Weight	252.26 g/mol	[1][3]

| Solubility | Soluble in organic solvents; limited solubility in water |[8] |

Table 2: Spectroscopic Data for Structural Elucidation

Technique	Data	Source(s)
¹ H NMR	(200 MHz, CDCl ₃) δ (ppm): 7.59 (d, J=16.0 Hz, 1H), 6.73 (s, 2H), 6.33 (d, J=16.0 Hz, 1H), 3.87 (s, 9H, 3x OCH ₃), 3.79 (s, 3H, Ester OCH ₃)	[9]

| Mass Spectrometry | Top Peak (m/z): 252 |[1] |

The ^1H NMR spectrum is characteristic of the (E)-isomer, with the large coupling constant ($J = 16.0$ Hz) for the vinyl protons confirming their trans configuration. The signals at 3.87 ppm and 3.79 ppm correspond to the nine protons of the three methoxy groups on the phenyl ring and the three protons of the methyl ester group, respectively.

Synthesis Protocols

MTC can be reliably synthesized in the laboratory. A common and straightforward method is the Fischer-Speier esterification of its precursor, 3,4,5-trimethoxycinnamic acid.

Protocol: Fischer Esterification of 3,4,5-Trimethoxycinnamic Acid

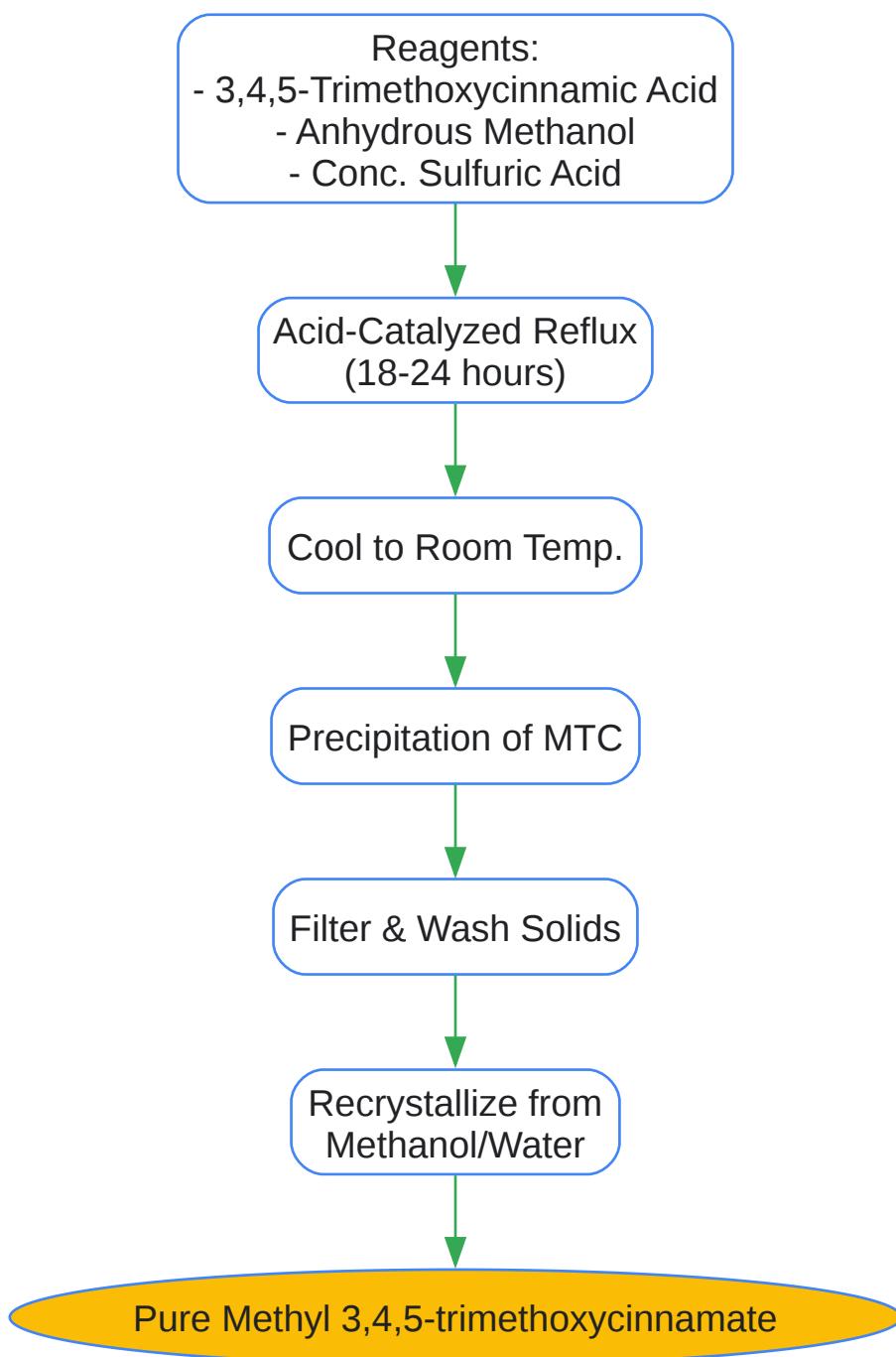
This protocol describes the acid-catalyzed esterification of 3,4,5-trimethoxycinnamic acid with methanol. The causality behind this choice is its high efficiency and use of readily available, inexpensive reagents. The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Step-by-Step Methodology:

- Preparation: To 50 mL of anhydrous methanol in a round-bottom flask, slowly add 2 mL of concentrated sulfuric acid while cooling in an ice bath.
- Dissolution: Add 4.7 g (approx. 20 mmol) of 3,4,5-trimethoxycinnamic acid to the acidic methanol solution and stir until fully dissolved.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 18-24 hours to drive the equilibrium towards the product. The progress can be monitored by Thin Layer Chromatography (TLC).
- Crystallization: After the reaction is complete, allow the solution to cool to room temperature. The product, **Methyl 3,4,5-trimethoxycinnamate**, will precipitate as crystals. Further cooling in a refrigerator can enhance precipitation.
- Work-up: Filter the precipitated solids and wash with cold water. The filtrate can be further processed by evaporating the excess methanol, neutralizing with a saturated sodium

bicarbonate solution, and extracting with an organic solvent like ethyl acetate to recover any remaining product.

- Purification: Combine the solid fractions and recrystallize from a methanol/water mixture (e.g., 4:1 v/v) to yield the pure product.
- Validation: Confirm the purity and identity of the final product by measuring its melting point and acquiring NMR spectra, comparing them against reference data.



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Caption: Fischer Esterification workflow for MTC synthesis.

Applications in Drug Development & Mechanism of Action

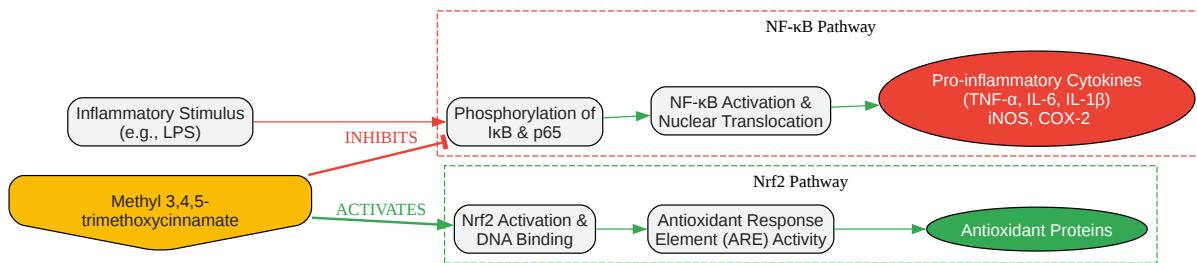
MTC and its parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), are gaining significant attention for their wide range of pharmacological activities.^[9] Derivatives of TMCA are being investigated as antitumor, antiviral, antimicrobial, and anti-inflammatory agents.^[10]

Anti-Inflammatory and Antioxidant Activity

MTC has demonstrated potent anti-inflammatory effects, primarily through the modulation of two key cellular signaling pathways: NF-κB (nuclear factor kappa B) and Nrf2 (nuclear factor erythroid 2-related factor 2).

Mechanism of Action: In inflammatory states, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂).^[9]

- **Inhibition of NF-κB Pathway:** MTC has been shown to suppress the activation of the NF-κB pathway. It achieves this by reducing the phosphorylation of key proteins like IκB and p65.^[9] This inhibition leads to a significant decrease in the production and release of pro-inflammatory cytokines.^[9]
- **Activation of Nrf2 Pathway:** Concurrently, MTC activates the Nrf2 antioxidant response pathway.^[9] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. MTC treatment enhances the DNA binding of Nrf2, leading to an increase in the activity of the Antioxidant Response Element (ARE). This boosts the cell's endogenous antioxidant defenses, mitigating oxidative stress that often accompanies inflammation.

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Caption: MTC's dual mechanism in modulating inflammation.

In a co-culture model of macrophages and adipocytes, MTC was also found to reduce inflammatory mediators while simultaneously enhancing glucose uptake in adipocytes, suggesting a potential role in mitigating obesity-related inflammation and improving insulin sensitivity through the activation of AMPK α .[9]

Anticancer and Other Potential Applications

While research is ongoing, derivatives of the parent TMCA scaffold have shown promise in oncology. For instance, certain TMCA esters and amides have demonstrated moderate antitumor activity against cell lines like MDA-MB-231 human breast cancer, with c-MET inhibition proposed as a possible mechanism.[10] Additionally, some studies have explored the cytotoxicity of MTC against various cancer cells and its potential to modulate DNA methylation, suggesting it could be a source for developing epigenetic-targeting agents.[11] Other reported activities include anti-platelet aggregation and antiarrhythmic effects, broadening the therapeutic landscape for this versatile molecule.[9]

Conclusion

Methyl 3,4,5-trimethoxycinnamate is a well-defined natural product with a straightforward synthesis, making it an accessible compound for extensive research. Its significant anti-inflammatory and antioxidant properties, mediated by the dual regulation of NF-κB and Nrf2 pathways, position it as a strong candidate for the development of novel therapeutics for inflammatory diseases. Further investigation into its anticancer, metabolic, and other pharmacological activities is warranted to fully exploit its therapeutic potential. This guide serves as a foundational resource for scientists dedicated to advancing the frontiers of drug discovery and development.

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